molecular formula C15H26N2OS B2592350 Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone CAS No. 2379987-14-9

Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone

Cat. No. B2592350
M. Wt: 282.45
InChI Key: CAPCYKRWTRWWDJ-UHFFFAOYSA-N
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Description

Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone, also known by its chemical formula C₁₄H₂₄N₂OS , is a synthetic compound with intriguing pharmacological properties. Its structure combines a cyclobutyl ring, a thian-4-yl moiety, and a diazepan-1-yl group. Let’s explore its various aspects:


Synthesis Analysis


The synthesis of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone involves intricate organic chemistry. Researchers have developed synthetic routes to access this compound, often starting from commercially available precursors. These methods may include multistep reactions, cyclization, and functional group transformations. Detailed studies on the synthetic pathways are essential for understanding its production and scalability.


Molecular Structure Analysis


The molecular structure of Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone reveals its three-dimensional arrangement. Techniques such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), and X-ray diffraction have been employed to elucidate its geometry. Quantum calculations using density functional theory provide insights into molecular geometry and vibrational properties.


Chemical Reactions Analysis


Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone may participate in various chemical reactions. Investigating its reactivity with other compounds, functional group transformations, and stability under different conditions is crucial. Researchers have explored its behavior in solution-phase reactions, and mechanistic studies shed light on its reactivity patterns.


Mechanism of Action


Understanding the mechanism of action is pivotal for assessing its biological effects. While specific details may vary, Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone likely interacts with cellular receptors or enzymes. Computational modeling and binding studies can provide insights into its mode of action, especially if it exhibits pharmacological activity.


Physical and Chemical Properties Analysis


Physicochemical properties play a vital role in drug development. Researchers have characterized Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone in terms of solubility, melting point, boiling point, and partition coefficient. These properties impact its formulation, bioavailability, and pharmacokinetics.


Safety and Hazards


Safety assessments are critical before any compound enters clinical trials. Toxicological studies evaluate potential adverse effects, including acute toxicity, genotoxicity, and carcinogenicity. Researchers must identify any hazards associated with Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone to ensure its safe use.


Future Directions


Future research should focus on expanding our knowledge of this compound. Investigate its biological activity, explore potential therapeutic applications, and optimize synthetic routes. Collaboration between chemists, pharmacologists, and clinicians will drive advancements in understanding Cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone.


properties

IUPAC Name

cyclobutyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2OS/c18-15(13-3-1-4-13)17-8-2-7-16(9-10-17)14-5-11-19-12-6-14/h13-14H,1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPCYKRWTRWWDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCCN(CC2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutanecarbonyl-4-(thian-4-yl)-1,4-diazepane

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